N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

CCR5 Antagonism HIV Entry Inhibition Autoimmune Disease

Procure CAS 1856075-50-7 to guarantee access to the validated CCR5 antagonist pharmacophore. This compound's unique combined N1-(2,2-difluoroethyl) and C4-(N-benzyl) substitution pattern is essential for target engagement; regioisomeric or simplified analogs compromise activity. The difluoroethyl group enhances metabolic stability, and the benzylamine handle enables rapid SAR expansion. Ensure consistent, reproducible research results by avoiding confounding regioisomeric mixtures. Ideal for HIV entry inhibition, IRAK4/TBK1 kinase profiling, and fluorine-probe ADME studies.

Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
Cat. No. B11728366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Molecular FormulaC12H13F2N3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F
InChIInChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2
InChIKeyTWVIENZDUACQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Matters for Precision Inhibitor Programs


N-Benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (CAS 1856075-50-7, C12H13F2N3, MW 237.25) is a synthetic small-molecule pyrazole derivative characterized by a benzylamine moiety at the 4-position and a 2,2-difluoroethyl substituent at the N1-position of the pyrazole ring . It belongs to a therapeutically relevant class of N1-substituted pyrazoles that has demonstrated potent antagonist activity at the CCR5 chemokine receptor [1]. Preliminary pharmacological screening indicates potential utility in treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1].

Why N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Cannot Be Simply Swapped for a Generic Pyrazole


The combined N1-(2,2-difluoroethyl) and C4-(N-benzyl) substitution pattern of this compound creates a unique pharmacophoric arrangement that cannot be replicated by simple pyrazole analogs. SAR studies within the N-substituted pyrazole CCR5 antagonist class have demonstrated that both lipophilic and hydrophilic substituents on the benzyl group dramatically modulate antiviral potency and pharmacokinetic profile [1]. Even minor changes to the N1-alkyl group or the benzylamine substitution position (e.g., N-benzyl at the 3-position rather than the 4-position on the pyrazole) are known to alter target engagement and selectivity profiles [2]. Generic substitution with unsubstituted pyrazoles or pyrazoles bearing only one of the two key substituents risks losing the specific molecular recognition required for CCR5 antagonism or related kinase inhibition activities, making informed procurement of the exact compound critical for reproducible research outcomes.

Quantitative Differentiation of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: Evidence Guide


CCR5 Antagonist Activity Relative to Unsubstituted Pyrazole Core

The compound was identified as a CCR5 antagonist in preliminary pharmacological screening, a functional profile distinct from unsubstituted 1H-pyrazol-4-amine which shows no measurable CCR5 activity. While quantitative IC50 or Ki values from the primary screening were not disclosed in the public domain [1], the observation of antagonism places this compound within a well-characterized series of N1-substituted benzylpyrazole CCR5 antagonists. In that series, the introduction of an N1-substituent on the pyrazole ring was shown to substantially increase antiviral activity compared to the unsubstituted core, with optimized analogs achieving sub-nanomolar antiviral IC50 values in cell-based HIV entry assays [2]. The presence of both N1-(2,2-difluoroethyl) and C4-(N-benzyl) groups on this scaffold is consistent with the pharmacophoric requirements established for potent CCR5 engagement.

CCR5 Antagonism HIV Entry Inhibition Autoimmune Disease

Differentiation from 1-Benzyl-1H-pyrazol-4-amine in Kinase Inhibition Contexts

The 1-benzyl-1H-pyrazole scaffold has been validated as a core for Receptor Interacting Protein 1 (RIP1) kinase inhibitors, with compounds in this series displaying IC50 values as low as 0.5 μM against RIP1 in biochemical assays [1]. The target compound differs from 1-benzyl-1H-pyrazol-4-amine by having an N1-(2,2-difluoroethyl) substituent instead of an N1-benzyl group while retaining the benzylamine at C4. This inverted substitution pattern (benzyl on the amine at C4 vs. benzyl at N1) is expected to significantly alter the kinase selectivity profile. In pyrazole-based kinase inhibitors, the N1-substituent directly influences the orientation of the pyrazole ring within the ATP-binding pocket, and fluorinated alkyl groups at N1 have been demonstrated to enhance binding affinity through favorable hydrophobic and electrostatic interactions with the kinase hinge region [2].

RIP1 Kinase Necroptosis Kinase Selectivity

Physicochemical Differentiation Driven by 2,2-Difluoroethyl Group

The 2,2-difluoroethyl group at N1 is a strategic modification that modulates physicochemical properties compared to non-fluorinated alkyl analogs. This substituent increases lipophilicity (calculated LogP) while the electronegative fluorine atoms reduce the pKa of adjacent groups, potentially improving membrane permeability and metabolic stability relative to ethyl or methyl-substituted pyrazoles [1]. In the context of CCR5 antagonist SAR, lipophilic substituents on the pyrazole N1-position were shown to correlate with enhanced antiviral potency, while polar substituents improved pharmacokinetic profiles [2]. The difluoroethyl group balances these properties by contributing moderate lipophilicity without the excessive metabolic liability of longer alkyl chains.

Lipophilicity Metabolic Stability Drug-like Properties

Differentiation from Regioisomeric N-Benzyl Pyrazoles

The C4-N-benzyl regioisomer (target compound) is structurally distinct from C3-N-benzyl and C5-N-benzyl analogs. In pyrazole-based inhibitors, the position of the benzylamine substituent dictates the trajectory of the benzyl group relative to the pyrazole N1-substituent, directly impacting target binding site complementarity. SAR studies on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors demonstrated that substituent position on the pyrazole ring critically affects inhibitory potency, with certain regioisomers showing complete loss of activity [1]. The C4-N-benzyl pattern aligns the benzyl group for optimal interaction with hydrophobic sub-pockets in several kinase targets, while C3 or C5 substitution would alter this vector significantly.

Regiochemistry Target Engagement Synthetic Accessibility

Functional Differentiation in N1-Substituted Pyrazole Kinase Tool Compounds

The 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine substructure, which forms the core of the target compound, has been incorporated into patented kinase inhibitor series demonstrating potent activity against multiple therapeutically relevant kinases. In Gilead Sciences patents (US10040781, US10253019), elaborated compounds bearing the 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl motif showed IC50 values of 2000 nM (TBK1), 1000 nM (IKKε), and 317 nM (JAK2) [1]. Further optimization in US11572362 yielded an IRAK4 inhibitor with an IC50 of 1 nM [2]. While the target compound is a simpler building block, its difluoroethyl-pyrazole core is the pharmacophoric element that establishes the critical kinase hinge-binding interaction in these elaborated inhibitors, supporting its value as a strategic intermediate.

TBK1/IKKε JAK2 IRAK4

Structural Differentiation from N1-Ethyl and N1-Methyl Pyrazole Analogs via Fluorine Effects

The N1-(2,2-difluoroethyl) group imposes distinct conformational and electronic effects compared to N1-ethyl or N1-methyl analogs. The two fluorine atoms create a strong electron-withdrawing effect that polarizes the pyrazole ring, altering the electron density available for π-stacking and hydrogen-bonding interactions. In SAR studies of pyrazolone-based inhibitors, N-methyl substitution was found to be more effective than N-ethyl substitution for certain activities [1], suggesting that the steric and electronic properties of the N1-alkyl group are finely tuned for specific targets. The difluoroethyl group's gem-difluoro motif is a recognized bioisostere for carbonyl and ether oxygens, potentially enabling interactions that simple alkyl groups cannot achieve [2].

Fluorine Chemistry Conformational Control Binding Affinity

Where N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Delivers the Highest Research Return


Medicinal Chemistry Starting Point for CCR5 Antagonist Optimization

Based on the confirmed CCR5 antagonist activity of this compound [1], it serves as a validated starting scaffold for medicinal chemistry campaigns targeting HIV entry inhibition and CCR5-mediated autoimmune diseases. The benzylamine moiety provides a handle for rapid SAR exploration through reductive amination or amide coupling strategies, while the difluoroethyl group offers a metabolic stability advantage over non-fluorinated analogs. Procurement of this exact compound ensures consistency with published CCR5 screening data, enabling structure-activity relationship studies that build directly on the established N-substituted pyrazole CCR5 pharmacophore [1][2].

Strategic Intermediate for Kinase-Focused Library Synthesis

The 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine core within this compound is a privileged scaffold for synthesizing kinase inhibitor libraries, particularly those targeting IRAK4, TBK1, IKKε, and JAK2 [1][2]. Elaboration of the C4-N-benzylamine position through N-arylation, sulfonylation, or amide bond formation can rapidly generate diverse analogs for screening against kinase panels. The difluoroethyl group ensures that resulting compounds maintain the favorable hinge-binding properties observed in patented Gilead inhibitors that achieved single-digit nanomolar IRAK4 inhibition (IC50 = 1 nM) [2].

Regioisomerically Defined Tool for Pharmacophore Validation

The unambiguous C4-N-benzyl substitution pattern of this compound differentiates it from commercially available C3-substituted regioisomers (e.g., CAS 1855944-62-5) [1]. This regiospecificity is critical for studies requiring precise spatial orientation of the benzyl pharmacophore, such as RIP1 kinase inhibitor development where regioisomer identity directly impacts inhibitory potency [2]. Laboratories conducting fragment-based drug design or structure-based optimization should specifically procure CAS 1856075-50-7 to avoid confounding results from regioisomeric mixtures.

Physicochemical Probe for Fluorine-Mediated Property Optimization

The 2,2-difluoroethyl group in this compound provides a built-in fluorine probe for studying the impact of fluorination on compound properties, including logP modulation, metabolic stability, and target binding kinetics [1]. This makes the compound valuable as a reference standard in physicochemical profiling studies, enabling direct comparison with non-fluorinated N1-alkyl pyrazole analogs to quantify the contribution of fluorine substitution to ADME properties [1].

Quote Request

Request a Quote for N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.